1-Bromo-2-fluoro-5-iodo-4-methoxy-benzene
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Overview
Description
1-Bromo-2-fluoro-5-iodo-4-methoxy-benzene is an aromatic compound with the molecular formula C7H5BrFIO It is a halogenated benzene derivative characterized by the presence of bromine, fluorine, iodine, and methoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-fluoro-5-iodo-4-methoxy-benzene typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution, where a benzene ring undergoes substitution reactions with halogenating agents. For instance, starting with a methoxybenzene derivative, sequential halogenation reactions can introduce bromine, fluorine, and iodine atoms at specific positions on the benzene ring. The reaction conditions often involve the use of catalysts such as iron(III) bromide for bromination, and silver(I) fluoride for fluorination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-fluoro-5-iodo-4-methoxy-benzene can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, iodine) can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Electrophilic Substitution: Reagents like bromine or iodine in the presence of catalysts such as iron(III) bromide.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the major product would be a biaryl compound with the methoxybenzene core.
Scientific Research Applications
1-Bromo-2-fluoro-5-iodo-4-methoxy-benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex aromatic compounds.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Medicine: It may serve as an intermediate in the synthesis of drugs and diagnostic agents.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Bromo-2-fluoro-5-iodo-4-methoxy-benzene depends on the specific application and the target molecule. In general, the compound can interact with various molecular targets through its halogen and methoxy groups. These interactions can lead to changes in the electronic properties of the target molecule, affecting its reactivity and function. For example, in a coupling reaction, the halogen atoms can facilitate the formation of new carbon-carbon bonds through palladium-catalyzed processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-fluoro-1-methoxybenzene
- 1-Bromo-4-iodobenzene
- 4-Bromo-2-fluoroanisole
Uniqueness
1-Bromo-2-fluoro-5-iodo-4-methoxy-benzene is unique due to the specific arrangement of halogen and methoxy groups on the benzene ring. This unique structure imparts distinct chemical properties, making it valuable for specific synthetic applications and research purposes. The presence of multiple halogen atoms allows for versatile reactivity, enabling the synthesis of a wide range of derivatives and complex molecules.
Properties
Molecular Formula |
C7H5BrFIO |
---|---|
Molecular Weight |
330.92 g/mol |
IUPAC Name |
1-bromo-2-fluoro-5-iodo-4-methoxybenzene |
InChI |
InChI=1S/C7H5BrFIO/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3H,1H3 |
InChI Key |
WCUSFMDKCDYKBX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1I)Br)F |
Origin of Product |
United States |
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